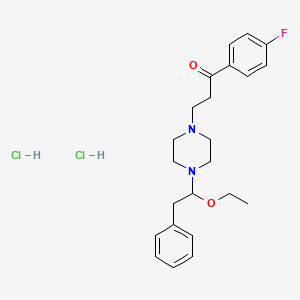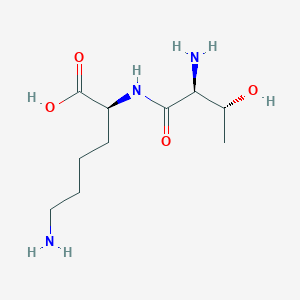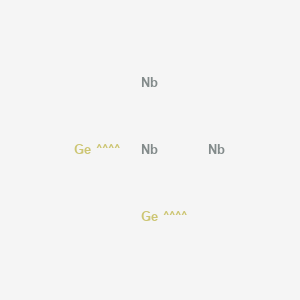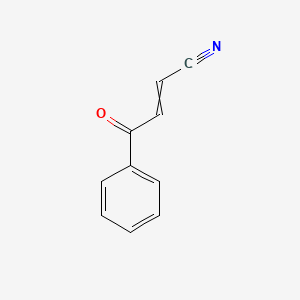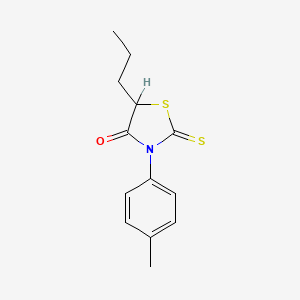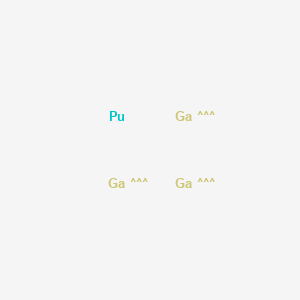
CID 78062263
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78062263” is a chemical entity registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 78062263 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. These reactions may include steps such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing the efficiency and cost-effectiveness of the production process. This may involve the use of advanced technologies such as automated reactors, real-time monitoring systems, and high-throughput screening techniques to ensure consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
CID 78062263 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include acids, bases, oxidizing agents, reducing agents, and solvents. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
CID 78062263 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential medicinal properties, including its ability to interact with specific biological targets and pathways.
Industry: this compound is utilized in industrial applications such as the production of specialty chemicals, materials science, and environmental research.
Mechanism of Action
The mechanism of action of CID 78062263 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 78062263 include other chemical entities with related structures and properties. These compounds may share similar functional groups, molecular frameworks, or reactivity patterns.
Uniqueness
This compound is unique due to its specific chemical structure and the distinct properties it exhibits. This uniqueness makes it valuable for certain applications where other compounds may not be as effective or suitable.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties, diverse reactivity, and wide range of applications make it an important subject of study and utilization in research and industry.
Properties
Molecular Formula |
Ga3Pu |
|---|---|
Molecular Weight |
453.23 g/mol |
InChI |
InChI=1S/3Ga.Pu |
InChI Key |
JPCYJMIUXSCWIL-UHFFFAOYSA-N |
Canonical SMILES |
[Ga].[Ga].[Ga].[Pu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


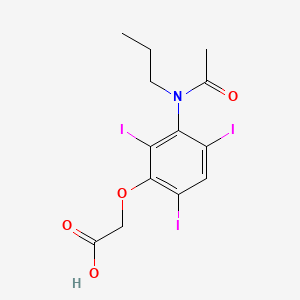

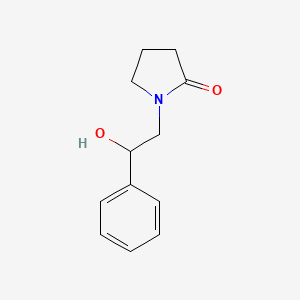
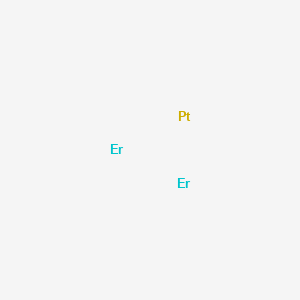
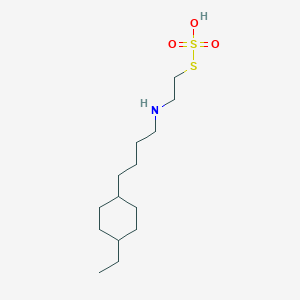
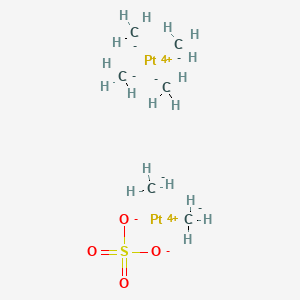

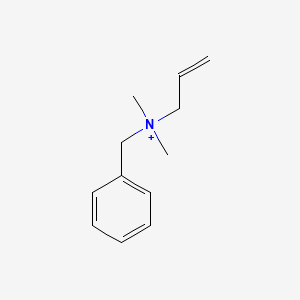
![3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione](/img/structure/B14710830.png)
